![molecular formula C14H8N4S2 B8244249 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole](/img/structure/B8244249.png)
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole
Overview
Description
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole is a heterocyclic compound known for its electron-deficient nature and high oxidative stability. This compound features a rigid planar structure that enables efficient intermolecular π–π overlap, making it particularly appealing for applications in organic electronics .
Preparation Methods
The synthesis of 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole typically involves the reaction of 4-pyridyl-substituted thiazole derivatives under specific conditions. One common method includes the use of solvothermal conditions to construct a 3D luminescent metal-organic framework (LMOF) with good water stability . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for commercial applications.
Chemical Reactions Analysis
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where one of the pyridyl groups is replaced by another functional group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Coordination Chemistry
DPTTZ has been utilized as a ligand in coordination compounds, particularly in the formation of metal-organic frameworks (MOFs). One notable application involves its use in synthesizing a luminescent Cd coordination polymer. The compound [Cd(DPTTZ)(OBA)] (IUST-3) demonstrates excellent fluorescent properties attributed to the strong π-conjugated effect of DPTTZ and the d10 electronic configuration of the Cd(II) cation. This MOF has shown selective detection capabilities for various analytes, including 4-nitroaniline and chromate ions in aqueous solutions at room temperature .
Electrochemical Applications
DPTTZ has been investigated for its electrochemical properties in single-molecule junctions. Recent studies have highlighted its potential in deep eutectic solvents for measuring molecular conductance. The compound showed reasonable conductance signatures despite challenges with solubility in traditional solvents. This indicates DPTTZ's capability to function effectively in electrochemical systems, particularly when combined with novel solvent systems like ethaline .
Photonic Applications
The compound has also been explored for its photonic applications. DPTTZ can be incorporated into organic photovoltaic devices due to its photoactive properties. Research has indicated that compounds based on the thiazolo[5,4-d]thiazole core can enhance the efficiency of organic and hybrid solar cells by improving light absorption and charge transport characteristics .
Synthesis and Characterization
The synthesis of DPTTZ typically involves the reaction of dithiooxamide with pyridinecarboxaldehyde under controlled conditions to yield the desired thiazolo compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized ligand .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in luminescent applications, the compound’s rigid planar structure and electron-deficient nature facilitate efficient π–π stacking interactions, enhancing its luminescent properties . In biological applications, its interaction with metal ions like mercury (Hg II) leads to changes in fluorescence, which can be used for sensing purposes .
Comparison with Similar Compounds
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole can be compared with other similar compounds, such as:
Thiazolo[5,4-d]thiazole: Shares the same core structure but lacks the pyridyl groups, making it less versatile in forming complexes with metal ions.
2,5-Bis(4-pyridyl)thiazolo[4,5-d]thiazole: A similar compound with a different arrangement of the thiazole rings, which can affect its electronic properties and reactivity.
Pyrano[2,3-d]thiazoles: These compounds have a different heterocyclic structure and are used in drug development for various medical conditions.
The uniqueness of this compound lies in its combination of high oxidative stability, rigid planar structure, and ability to form stable complexes with metal ions, making it highly valuable for a wide range of applications.
Biological Activity
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazole (DPTZTZ) is a compound of increasing interest in the field of materials science and catalysis due to its unique structural properties and biological activity. This article explores the biological activity of DPTZTZ, focusing on its applications in photocatalysis, enzyme mimetics, and potential therapeutic uses.
Structural Overview
DPTZTZ is characterized by a thiazolo[5,4-d]thiazole core with pyridine substituents. The presence of heteroatoms in its structure contributes to its electronic properties, making it suitable for various catalytic applications. The compound is often utilized in the formation of metal-organic frameworks (MOFs), which enhance its reactivity and stability in biological systems.
Photocatalytic Activity
Recent studies highlight the photocatalytic capabilities of DPTZTZ when incorporated into MOFs. For instance, a study demonstrated that a MOF constructed with DPTZTZ exhibited significant photocatalytic activity for CO2 conversion and benzylamine coupling reactions under mild conditions. This was attributed to the compound's ability to generate superoxide radicals () upon light excitation, which are crucial for oxidation processes .
Table 1: Photocatalytic Performance of DPTZTZ-Based MOFs
Reaction Type | Conditions | Performance Metrics |
---|---|---|
CO2 Cycloaddition | Mild temperature | High conversion rate |
Benzylamine Coupling | Room temperature | Efficient product yield |
Superoxide Radical Generation | Light irradiation | Significant radical formation |
Enzyme Mimetic Activity
DPTZTZ has shown potential as an enzyme mimic due to its ability to facilitate electron transfer processes. In enzymatic catalysis, the compound can stabilize transition states and reactive intermediates through non-covalent interactions, similar to natural enzymes . This property makes it a candidate for developing artificial enzymes that could be used in biochemical applications.
Case Studies
- Metal-Organic Frameworks (MOFs) :
- Layered Conjugated Polymers :
- Spin-Crossover Behavior :
Properties
IUPAC Name |
2,5-dipyridin-4-yl-[1,3]thiazolo[5,4-d][1,3]thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4S2/c1-5-15-6-2-9(1)11-17-13-14(19-11)18-12(20-13)10-3-7-16-8-4-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXDZYVLDKNMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC3=C(S2)N=C(S3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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